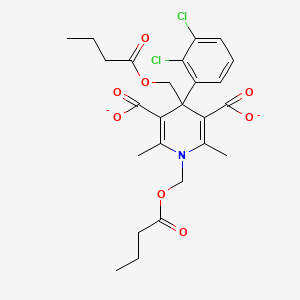
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butanoyloxymethyl, dichlorophenyl, and dimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the butanoyloxymethyl, dichlorophenyl, and dimethyl groups through various substitution and esterification reactions. Common reagents used in these reactions include butanoyl chloride, 2,3-dichlorobenzene, and dimethyl sulfate. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the dichlorophenyl group to a less substituted phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the butanoyloxymethyl or dichlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler aromatic compounds.
科学研究应用
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
- 1,4-Bis(acetoxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(propionyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C25H27Cl2NO8-2 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC 名称 |
1,4-bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H29Cl2NO8/c1-5-8-18(29)35-12-25(16-10-7-11-17(26)22(16)27)20(23(31)32)14(3)28(13-36-19(30)9-6-2)15(4)21(25)24(33)34/h7,10-11H,5-6,8-9,12-13H2,1-4H3,(H,31,32)(H,33,34)/p-2 |
InChI 键 |
QKJFLTRBXNKIKB-UHFFFAOYSA-L |
规范 SMILES |
CCCC(=O)OCC1(C(=C(N(C(=C1C(=O)[O-])C)COC(=O)CCC)C)C(=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)
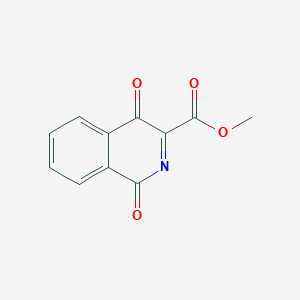

![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)
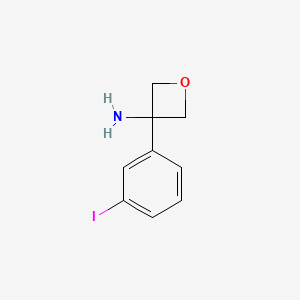
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)
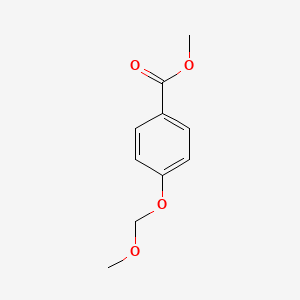

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)-phenyl]prop-2-en-1-one](/img/structure/B12341587.png)
![(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B12341592.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B12341595.png)
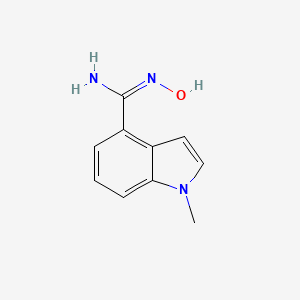
![5,7,8,8a-tetrahydro-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione](/img/structure/B12341598.png)
![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
